B7688321 (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide CAS No. 2221142-95-4

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B7688321
CAS RN: 2221142-95-4
InChI Key: NLSKKQRQJBUDJJ-MDWZMJQENA-N
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Description

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPAA is a member of the acrylamide family and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to interact with specific biomolecules through hydrogen bonding and hydrophobic interactions. This interaction results in a change in the fluorescence properties of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide, allowing it to be used as a probe for detecting specific biomolecules.
Biochemical and Physiological Effects:
(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide has been shown to have no significant cytotoxic effects on cells, making it a safe and viable option for use in biological studies. Additionally, (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide has been shown to have a high degree of specificity towards certain biomolecules, making it an ideal tool for studying cellular processes and interactions.

Advantages and Limitations for Lab Experiments

One of the key advantages of using (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its high sensitivity and selectivity towards certain biomolecules. This allows researchers to study specific cellular processes and interactions with a high degree of accuracy. However, the use of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide is limited by its relatively short fluorescence lifetime, which can make it difficult to detect in certain applications.

Future Directions

There are several potential future directions for research involving (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of new synthetic methods for producing (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide with improved properties. Additionally, there is a growing interest in the use of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide as a tool for studying the interactions between specific biomolecules and cellular processes. Finally, the potential use of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide in clinical applications, such as cancer diagnosis and treatment, is an area of active research.

Synthesis Methods

The synthesis of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide involves the reaction of 4-methoxyphenol with 2-methoxyphenylacetic acid, followed by the addition of acryloyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide in its pure form.

Scientific Research Applications

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the key areas of research is its use as a fluorescent probe in bioimaging. (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide has been shown to have high sensitivity and selectivity towards certain biomolecules, making it an ideal candidate for use in fluorescence-based imaging techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide involves the reaction of 2-methoxyphenylacetic acid with 1-(4-methoxyphenoxy)propan-2-ol to form the corresponding ester. The ester is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "2-methoxyphenylacetic acid", "1-(4-methoxyphenoxy)propan-2-ol", "acryloyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: 2-methoxyphenylacetic acid is reacted with 1-(4-methoxyphenoxy)propan-2-ol in the presence of triethylamine and dichloromethane to form the corresponding ester.", "Step 2: The ester is purified and then reacted with acryloyl chloride in the presence of triethylamine and dichloromethane to form the final product.", "Step 3: The product is purified and dried using diethyl ether, sodium bicarbonate, and sodium sulfate." ] }

CAS RN

2221142-95-4

InChI Key

NLSKKQRQJBUDJJ-MDWZMJQENA-N

Origin of Product

United States

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